![molecular formula C20H17LiN2 B14205643 Lithium {(E)-[1-([1,1'-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide CAS No. 830326-17-5](/img/structure/B14205643.png)
Lithium {(E)-[1-([1,1'-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium {(E)-[1-([1,1’-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a lithium ion coordinated with a complex organic ligand, which includes biphenyl and pyridine moieties. The presence of these aromatic systems contributes to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium {(E)-[1-([1,1’-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide typically involves the reaction of 4,4’-bis(pyridin-4-yl)biphenyl with lithium reagents under controlled conditions. One common method includes the following steps:
Preparation of the Ligand: The ligand, 4,4’-bis(pyridin-4-yl)biphenyl, is synthesized by coupling reactions involving biphenyl and pyridine derivatives.
Lithiation: The ligand is then treated with a lithium reagent, such as n-butyllithium, in an inert atmosphere to form the lithium complex.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium {(E)-[1-([1,1’-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of biphenyl derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl-pyridine complexes.
Applications De Recherche Scientifique
Lithium {(E)-[1-([1,1’-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.
Mécanisme D'action
The mechanism of action of Lithium {(E)-[1-([1,1’-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide involves its interaction with molecular targets through coordination and binding. The biphenyl and pyridine moieties facilitate its binding to specific enzymes or receptors, modulating their activity. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide: Similar structure but with a naphthalene moiety instead of biphenyl.
Lithium {(E)-[1-(phenyl)ethylidene]amino}(pyridin-4-yl)methanide: Contains a phenyl group instead of biphenyl.
Uniqueness
Lithium {(E)-[1-([1,1’-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide is unique due to its biphenyl moiety, which enhances its stability and reactivity compared to similar compounds
Propriétés
Numéro CAS |
830326-17-5 |
|---|---|
Formule moléculaire |
C20H17LiN2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
lithium;1-(4-phenylphenyl)-N-(pyridin-4-ylmethyl)ethanimine |
InChI |
InChI=1S/C20H17N2.Li/c1-16(22-15-17-11-13-21-14-12-17)18-7-9-20(10-8-18)19-5-3-2-4-6-19;/h2-15H,1H3;/q-1;+1 |
Clé InChI |
IWPIHHRQUVNPOJ-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC(=N[CH-]C1=CC=NC=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


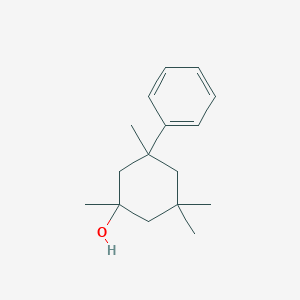
![D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14205575.png)

![3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14205587.png)
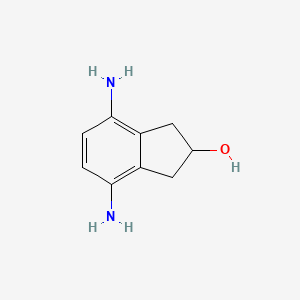
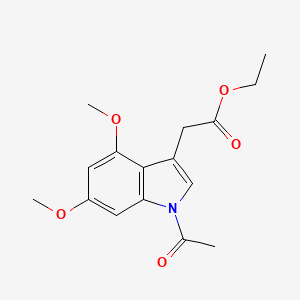
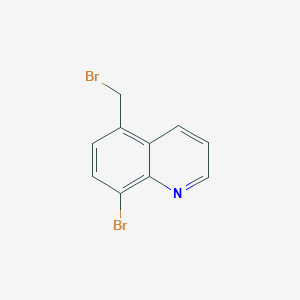
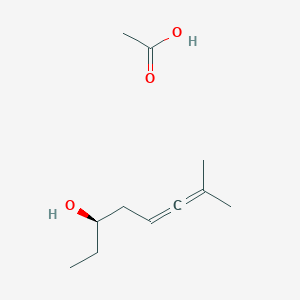
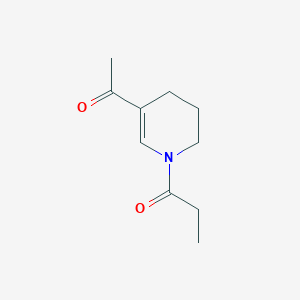
![N-[2-(Pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14205627.png)

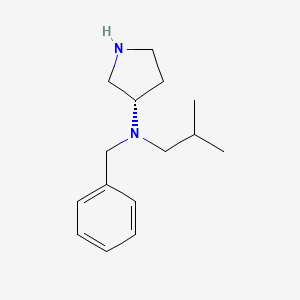
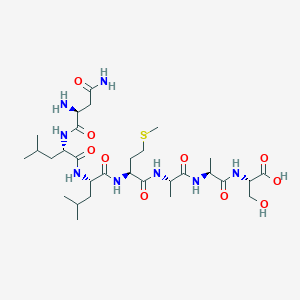
![4-{4-[(3-Ethyloxetan-3-YL)methoxy]butoxy}-2-fluorobenzoic acid](/img/structure/B14205651.png)
